molecular formula C18H15BrO5S B2527140 Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate CAS No. 2361882-32-6

Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B2527140
CAS No.: 2361882-32-6
M. Wt: 423.28
InChI Key: SXKFONCBMASUDB-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a chemical compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as drug synthesis and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves the reaction of naphthalene derivatives with brominated and methoxylated benzene sulfonates. The process often employs Suzuki cross-coupling reactions, which allow for the attachment of various substituents to tailor the chemical structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves electrophilic aromatic substitution due to the presence of bromine and methoxy groups.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various brominated or methoxylated derivatives .

Scientific Research Applications

Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares structural similarities but differs in functional groups and applications.

    Naphthopyrans: Known for their photochromic properties and used in photonic devices.

Uniqueness: Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is unique due to its specific combination of bromine and methoxy groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

naphthalen-1-yl 4-bromo-2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO5S/c1-22-16-11-18(17(23-2)10-14(16)19)25(20,21)24-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKFONCBMASUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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